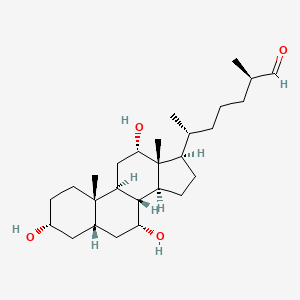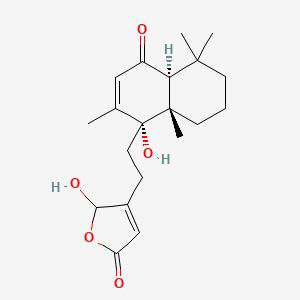
Gliocladic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gliocladic acid is a p-menthane monoterpenoid.
Gliocladic acid is a natural product found in Trichoderma virens with data available.
Aplicaciones Científicas De Investigación
Antitumor Activity
Gliocladic acid, initially identified as a minor component in the fermentation broths of certain fungi, displays notable antitumor properties. Its molecular composition and structure have been detailed, contributing to its recognition as a significant compound in cancer research (Itoh, Takahashi, & Arai, 1982).
Antibacterial and Cytotoxic Properties
Research on the Australian termite nest-derived fungus Trichoderma virens revealed gliocladic acid along with its acetylated analogues. These compounds were evaluated for their antibacterial and cytotoxic properties, highlighting the potential of gliocladic acid in addressing bacterial infections and cancer (Jiao et al., 2019).
Antimicrobial Volatile Compounds
An endophytic Gliocladium species, isolated from Eucryphia cordifolia, produces a mixture of volatile organic compounds including gliocladic acid. These compounds exhibit lethal effects against certain plant pathogenic fungi, suggesting the role of gliocladic acid in plant protection and pest control (Stinson et al., 2003).
Bioactive Compounds Production
The biocontrol fungus Gliocladium virens is known for producing various secondary metabolites, including gliocladic acid. These compounds possess significant bioactivity, such as inhibiting the growth of harmful fungi and bacteria, demonstrating the potential of gliocladic acid in agricultural and environmental applications (Lumsden et al., 1992).
Peptide Synthesis and Iron Acquisition
Gliocladium virens, synonymous with Trichoderma virens, utilizes peptide metabolites like gliocladic acid for various functions, including iron acquisition. This indicates the role of gliocladic acid in microbial nutrient uptake and metabolism, which could be crucial in understanding microbial ecology and interactions (Wilhite, Lumsden, & Straney, 2001).
Propiedades
Nombre del producto |
Gliocladic acid |
|---|---|
Fórmula molecular |
C14H22O4 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
(E)-2-(hydroxymethyl)-3-[(1R,6R)-3-(hydroxymethyl)-6-propan-2-ylcyclohex-2-en-1-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H22O4/c1-9(2)13-4-3-10(7-15)5-11(13)6-12(8-16)14(17)18/h5-6,9,11,13,15-16H,3-4,7-8H2,1-2H3,(H,17,18)/b12-6+/t11-,13-/m1/s1 |
Clave InChI |
SLVSUVFUFJKMCV-URFGDBDFSA-N |
SMILES isomérico |
CC(C)[C@H]1CCC(=C[C@@H]1/C=C(\CO)/C(=O)O)CO |
SMILES canónico |
CC(C)C1CCC(=CC1C=C(CO)C(=O)O)CO |
Sinónimos |
gliocladic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



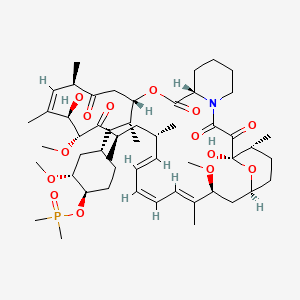
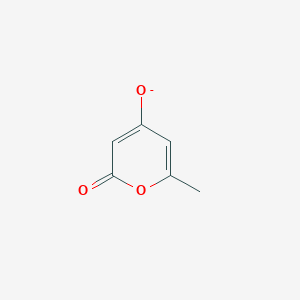
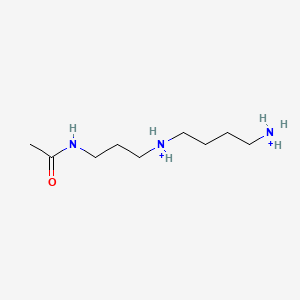
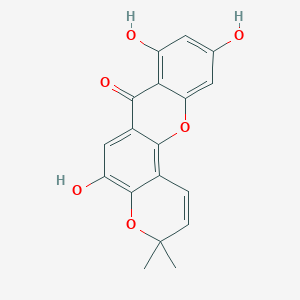
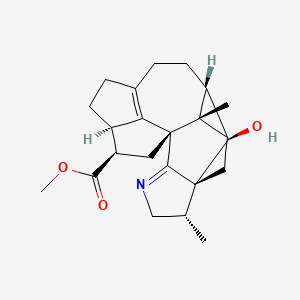
![[(E)-[(3-bromophenyl)(3-hydroxyphenyl)methylidene]amino]thiourea](/img/structure/B1265260.png)
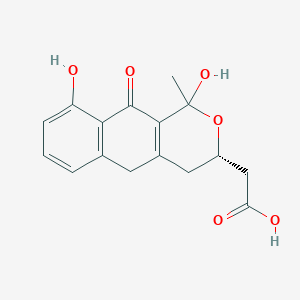
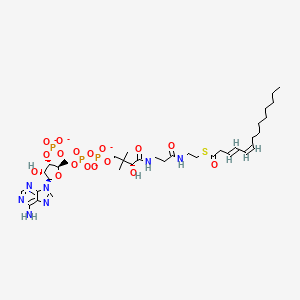
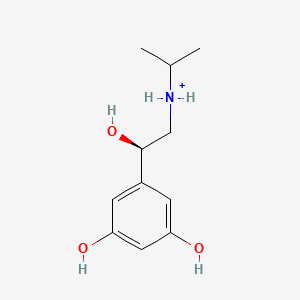
![2-ethoxyethyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1265265.png)
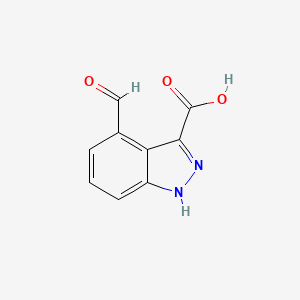
![4-[5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265268.png)
